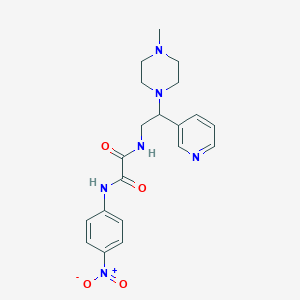

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

N1-(2-(4-Methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is an oxalamide derivative characterized by a pyridin-3-yl group, a 4-methylpiperazine moiety, and a 4-nitrophenyl substituent. These moieties are often associated with enhanced binding affinity to biological targets and metabolic stability .

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4/c1-24-9-11-25(12-10-24)18(15-3-2-8-21-13-15)14-22-19(27)20(28)23-16-4-6-17(7-5-16)26(29)30/h2-8,13,18H,9-12,14H2,1H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOFYKKAMRGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridine derivatives. One common approach is to first synthesize 4-methylpiperazine and then react it with appropriate reagents to introduce the pyridine and nitrophenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve high yields and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group in the nitrophenyl moiety can be further oxidized under certain conditions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The piperazine and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitrobenzoic acid derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Substituted piperazines or pyridines.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

Industry: It could be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Structural Analogues with Piperazine/Pyridinyl Moieties

a) N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

- Key Differences : Replaces the 4-nitrophenyl with a 3-nitrophenyl group and substitutes the 4-methylpiperazine with a 4-(2-fluorophenyl)piperazine.

- Implications : The 2-fluorophenyl group may enhance lipophilicity and alter receptor binding, while the 3-nitrophenyl substitution could modify electronic properties and intramolecular interactions .

b) N1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide

- Key Differences : Features a 4-methoxyphenyl group instead of pyridin-3-yl and a phenylethyl substituent in place of 4-nitrophenyl.

Umami Flavoring Agents: S336 and Related Oxalamides

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Key Differences: Contains a pyridin-2-yl group and 2,4-dimethoxybenzyl substituents. Comparison: The target compound’s 4-nitrophenyl group may reduce flavor-enhancing properties but increase suitability for pharmaceutical applications due to enhanced stability.

Adamantyl-Based Oxalamides

- N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide :

Metabolic and Toxicological Profiles

Metabolic Stability

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound | C20H23N5O4 | 409.4 | 4-Nitrophenyl, pyridin-3-yl, methylpiperazine |

| S336 (FEMA 4233) | C20H23N3O4 | 369.4 | 2,4-Dimethoxybenzyl, pyridin-2-yl |

| N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide | C22H16ClF4N3O4 | 506.8 | Trifluoromethyl, fluoro, pyridin-4-yl |

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, also referred to as a novel oxalamide derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique structural components, which may contribute to its efficacy in various biological applications, particularly in cancer treatment and as a kinase inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 454.5 g/mol. The compound's structure includes a piperazine ring, a pyridine moiety, and a nitrophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 900006-28-2 |

Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors play a crucial role in cancer therapy by blocking the action of enzymes that promote cell division and survival.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. Notably, it has shown:

- IC50 Values : The compound has displayed IC50 values in the low micromolar range against several kinases, suggesting potent inhibitory activity.

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of 0.5 µM after 48 hours of exposure. Additionally, apoptosis assays revealed increased apoptotic cell death compared to untreated controls .

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's role as a kinase inhibitor. It was tested against Bcr-Abl tyrosine kinase, which is often implicated in chronic myeloid leukemia (CML). The results showed that this compound inhibited Bcr-Abl activity with an IC50 value of 0.09 µM, outperforming several known inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, and how can structural purity be ensured?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and condensation. Key steps involve coupling the pyridine and 4-nitrophenyl moieties with an oxalamide linker. Purification techniques such as column chromatography (using silica gel) and recrystallization (e.g., in ethanol/water mixtures) are critical. Structural validation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. Which analytical techniques are optimal for assessing the purity of this compound in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard for purity assessment. Method validation should include linearity, precision, and limit of detection (LOD) studies. Complementary techniques like thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for kinase targets) or cell-based viability assays (e.g., MTT assay in cancer cell lines). Dose-response curves (0.1–100 µM range) and positive/negative controls (e.g., reference inhibitors) are essential. Data normalization to baseline activity and triplicate measurements minimize variability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s target interactions and pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) can predict binding affinities to hypothesized targets (e.g., kinases). Pharmacokinetic parameters (logP, bioavailability) are estimated via QSAR models using software like SwissADME. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s efficacy?

- Methodological Answer : Synthesize analogs with modifications to the pyridine, piperazine, or nitro groups. Test analogs in parallel using standardized assays (e.g., IC determination). Statistical tools like principal component analysis (PCA) or partial least squares regression (PLSR) identify critical structural contributors to activity .

Q. What methodologies resolve contradictions in biological activity data across independent studies?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Replicate experiments under identical conditions (pH, temperature, cell passage number). Meta-analysis of published data with random-effects models accounts for inter-study heterogeneity .

Q. How can machine learning enhance reaction optimization for large-scale synthesis?

- Methodological Answer : Apply design of experiments (DoE) frameworks (e.g., Box-Behnken design) to optimize parameters (temperature, solvent ratio, catalyst loading). Train neural networks (e.g., LabMate.AI ) on historical reaction data to predict optimal conditions. Validate with small-scale pilot reactions before scaling .

Methodological Notes

- Experimental Rigor : Link hypotheses to theoretical frameworks (e.g., ligand efficiency metrics for drug design) to guide experimental design .

- Data Reproducibility : Use Open Science Framework (OSF) for protocol sharing and raw data archiving.

- Safety Compliance : Follow GHS guidelines for handling nitroaromatic intermediates (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.